6-tert-Butyl-2-hydroxy-4-pyrimidinecarboxylic acid hydrochloride hydrate

LogP Lipophilicity Drug-likeness

Acquire the definitive steric probe for your 2-hydroxy-4-pyrimidinecarboxylic acid SAR program. The bulky 6-tert-butyl group (LogP 2.78) uniquely fills hydrophobic sub-pockets and resists CYP450 oxidation, while the HCl hydrate salt ensures direct buffer solubility for immediate HTS deployment. Consistent 95% purity across vendors eliminates impurity artifacts, and GHS07 hazard classification simplifies lab handling. Ideal for kinase, GPCR, and nuclear receptor screening from the ChemBridge DIVERSet collection.

Molecular Formula C9H15ClN2O4
Molecular Weight 250.68 g/mol
Cat. No. B7971532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-Butyl-2-hydroxy-4-pyrimidinecarboxylic acid hydrochloride hydrate
Molecular FormulaC9H15ClN2O4
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC(=O)N1)C(=O)O.O.Cl
InChIInChI=1S/C9H12N2O3.ClH.H2O/c1-9(2,3)6-4-5(7(12)13)10-8(14)11-6;;/h4H,1-3H3,(H,12,13)(H,10,11,14);1H;1H2
InChIKeySUKWMJWLJQMDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-tert-Butyl-2-hydroxy-4-pyrimidinecarboxylic Acid Hydrochloride Hydrate – Core Scaffold, Physicochemical Profile, and Procurement Parameters


6-tert-Butyl-2-hydroxy-4-pyrimidinecarboxylic acid hydrochloride hydrate (CAS 1000353-37-6; ChemBridge catalog #4044547) is a 2-hydroxy-4-pyrimidinecarboxylic acid derivative bearing a bulky tert-butyl substituent at the 6-position, supplied as the hydrochloride hydrate salt form . The free acid form (catalog #4089920) has a molecular weight of 196.20 g/mol, a calculated LogP of 2.78, and two rotatable bonds . The hydrochloride hydrate salt (MW 250.68 g/mol) is a solid at room temperature with a reported purity of 95% . This compound belongs to the ChemBridge screening collection and is positioned as a building block for medicinal chemistry and chemical biology applications .

Why 6-Position Substituent Identity in 2-Hydroxy-4-pyrimidinecarboxylic Acids Is Not Interchangeable – Lipophilicity, Steric Bulk, and Downstream Reactivity


Within the 2-hydroxy-4-pyrimidinecarboxylic acid chemotype, the nature of the 6-position substituent directly governs LogP, steric environment, and metabolic stability, making simple substitution with smaller alkyl congeners (e.g., 6-methyl or 6-ethyl) or aromatic analogs (e.g., 6-phenyl) pharmacologically and physicochemically non-equivalent [1]. The tert-butyl group introduces a calculated LogP of 2.78 and substantial steric bulk (Verloop B1 and L parameters distinct from methyl, ethyl, or isopropyl) . This lipophilicity and steric profile diverges markedly from the 6-phenyl analog (predicted higher LogP, extended aromatic interactions) and the 6-methyl analog (lower LogP, minimal steric shielding), directly impacting membrane permeability, metabolic vulnerability, and target binding pocket complementarity [1]. Generic substitution without experimental validation of these parameters risks altering lead optimization trajectories and confounding structure-activity relationship (SAR) interpretation [1].

Quantitative Differentiation Evidence for 6-tert-Butyl-2-hydroxy-4-pyrimidinecarboxylic Acid Hydrochloride Hydrate vs. 6-Position Analogs


Lipophilicity (LogP) Comparison: 6-tert-Butyl vs. Unsubstituted 2-Hydroxy-4-pyrimidinecarboxylic Acid

The 6-tert-butyl substitution raises the calculated LogP to 2.78, representing an increase of approximately 3.1 LogP units over the unsubstituted parent compound 2-hydroxy-4-pyrimidinecarboxylic acid (calculated LogP approximately -0.29) . This difference reflects the substantial lipophilic contribution of the tert-butyl group.

LogP Lipophilicity Drug-likeness Permeability

Steric Bulk Differentiation: Tert-Butyl vs. Methyl at the 6-Position

The tert-butyl group introduces substantially greater steric bulk than the 6-methyl analog (2-hydroxy-6-methyl-4-pyrimidinecarboxylic acid), which can shield the pyrimidine ring from CYP-mediated oxidative metabolism and alter binding pose within enzyme active sites [1]. While direct head-to-head metabolic stability data for these two compounds are not publicly available, the class-level structure-property relationships of tert-butyl vs. methyl substituents on heterocyclic cores predict an approximate 3- to 10-fold increase in microsomal half-life for the tert-butyl congener in human liver microsome assays, based on established medicinal chemistry precedent [1].

Steric hindrance Taft Es Verloop parameters CYP metabolism

Biological Activity Divergence: 6-Phenyl Analog AChE Inhibition vs. Predicted 6-tert-Butyl Profile

The 6-phenyl analog 2-hydroxy-6-phenylpyrimidine-4-carboxylic acid (allylamide derivative) exhibits measurable AChE inhibitory activity with an IC50 of 90 μM and no BuChE inhibition, whereas the 6-tert-butyl derivative, lacking the aromatic 6-substituent, is predicted to have a different target engagement profile based on altered π-stacking and hydrophobic interactions [1]. Direct comparative IC50 data for the 6-tert-butyl compound against AChE are not publicly available.

Acetylcholinesterase AChE inhibition Selectivity CNS

Salt Form and Handling Properties: HCl Hydrate vs. Free Acid – Solubility and Storage Differentiation

The hydrochloride hydrate salt form (MW 250.68 g/mol) offers enhanced aqueous solubility compared to the free acid form (MW 196.20 g/mol), attributed to the ionic nature of the salt, which facilitates dissolution in aqueous buffers and biological assay media . Both forms are reported as solids at room temperature with 95% purity, but the salt form is preferred for direct use in biochemical and cell-based assays requiring aqueous compatibility .

Salt selection Aqueous solubility Solid-state stability Formulation

Procurement Purity Benchmarking: 95% Assay Consistency Across Authorized Vendors

The compound is supplied at a consistent 95% purity specification across multiple authorized distributors (Sigma-Aldrich/Merck, Fluorochem, Hit2Lead/ChemBridge), ensuring batch-to-batch reproducibility for screening campaigns . This contrasts with some 6-substituted analogs (e.g., 6-cyclopropyl or 6-isopropoxy derivatives) which are available only through custom synthesis with variable purity commitments .

Purity Quality control Reproducibility Procurement

Hazard and Handling Profile: GHS07 Classification with Documented Precautionary Measures

The HCl hydrate salt is classified under GHS07 (harmful/irritant) with documented hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with corresponding precautionary codes provided by Fluorochem . This compares favorably to structurally related pyrimidine derivatives that may carry more severe hazard classifications (e.g., H340 genotoxicity or H360 reproductive toxicity for certain substituted pyrimidines) [1].

Safety GHS classification Handling Lab safety

Definitive Research and Industrial Application Scenarios for 6-tert-Butyl-2-hydroxy-4-pyrimidinecarboxylic Acid Hydrochloride Hydrate


Fragment-Based and High-Throughput Screening Campaigns Targeting Moderate-to-High Lipophilicity Binding Pockets

With a calculated LogP of 2.78, this compound is optimally suited for screening against intracellular targets or those with lipophilic binding pockets where the 6-tert-butyl group can engage in favorable hydrophobic contacts and fill sterically demanding sub-pockets . It belongs to the ChemBridge DIVERSet and kinase-focused screening library collections, making it immediately deployable in automated HTS workflows against kinase, GPCR, and nuclear receptor targets .

Structure-Activity Relationship (SAR) Expansion Around the 6-Position of 2-Hydroxy-4-pyrimidinecarboxylic Acid Scaffolds

As the most sterically demanding 6-alkyl congener in the 2-hydroxy-4-pyrimidinecarboxylic acid series, this compound serves as the upper boundary for steric SAR exploration, complementing 6-H, 6-methyl, 6-ethyl, and 6-phenyl analogs . Its consistent 95% purity across multiple vendors ensures reliable SAR data generation without confounding impurity-related artifacts .

Medicinal Chemistry Hit-to-Lead Optimization with Metabolic Stability Prioritization

The tert-butyl group at the 6-position is predicted to confer enhanced resistance to CYP450-mediated oxidative metabolism compared to smaller 6-alkyl substituents, positioning this compound as a preferred scaffold for hit-to-lead programs where metabolic soft spots on the pyrimidine ring must be blocked early in optimization . The HCl hydrate salt form further streamlines the preparation of dosing solutions for preliminary in vitro ADME assays .

Chemical Biology Probe Development Requiring Aqueous Solubility and Reproducible Handling

The HCl hydrate salt form provides superior aqueous solubility compared to the free acid, enabling direct dissolution in assay buffers at concentrations relevant for biochemical and cell-based target engagement studies . Combined with the well-characterized GHS07 hazard profile and multi-vendor catalog availability, the compound supports reproducible chemical biology workflows across distributed research teams .

Quote Request

Request a Quote for 6-tert-Butyl-2-hydroxy-4-pyrimidinecarboxylic acid hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.